molecular formula C10H16OSSi B12816302 6-Methoxy-6-(trimethylsilyl)cyclohexa-2,4-diene-1-thione

6-Methoxy-6-(trimethylsilyl)cyclohexa-2,4-diene-1-thione

Cat. No.: B12816302
M. Wt: 212.39 g/mol
InChI Key: GFXGAUQWZSLOTA-UHFFFAOYSA-N
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Description

6-Methoxy-6-(trimethylsilyl)cyclohexa-2,4-diene-1-thione is an organosilicon compound characterized by the presence of a methoxy group, a trimethylsilyl group, and a thione group on a cyclohexa-2,4-diene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-6-(trimethylsilyl)cyclohexa-2,4-diene-1-thione typically involves the following steps:

    Formation of the Cyclohexa-2,4-diene Ring: This can be achieved through Diels-Alder reactions or other cyclization methods.

    Introduction of the Methoxy Group: Methoxylation can be performed using methanol and an acid catalyst.

    Introduction of the Trimethylsilyl Group: Silylation can be achieved using trimethylsilyl chloride and a base such as triethylamine.

    Introduction of the Thione Group: Thionation can be performed using sulfur or sulfur-containing reagents under appropriate conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thione group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy and trimethylsilyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-6-(trimethylsilyl)cyclohexa-2,4-diene-1-thione has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.

    Materials Science:

    Biology and Medicine: Investigated for its potential biological activity and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-Methoxy-6-(trimethylsilyl)cyclohexa-2,4-diene-1-thione depends on its specific application. In chemical reactions, the compound can act as a nucleophile or electrophile depending on the reaction conditions. The presence of the thione group allows for interactions with various biological targets, potentially leading to biological activity.

Comparison with Similar Compounds

    6-Methoxy-6-(trimethylsilyl)cyclohexa-2,4-diene-1-one: Similar structure but with a ketone group instead of a thione group.

    6-Methoxy-6-(trimethylsilyl)cyclohexa-2,4-diene-1-ol: Similar structure but with a hydroxyl group instead of a thione group.

Uniqueness: 6-Methoxy-6-(trimethylsilyl)cyclohexa-2,4-diene-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with ketone or hydroxyl groups.

Properties

Molecular Formula

C10H16OSSi

Molecular Weight

212.39 g/mol

IUPAC Name

6-methoxy-6-trimethylsilylcyclohexa-2,4-diene-1-thione

InChI

InChI=1S/C10H16OSSi/c1-11-10(13(2,3)4)8-6-5-7-9(10)12/h5-8H,1-4H3

InChI Key

GFXGAUQWZSLOTA-UHFFFAOYSA-N

Canonical SMILES

COC1(C=CC=CC1=S)[Si](C)(C)C

Origin of Product

United States

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